![molecular formula C18H20N4O3S B2554536 N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 714928-46-8](/img/structure/B2554536.png)

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

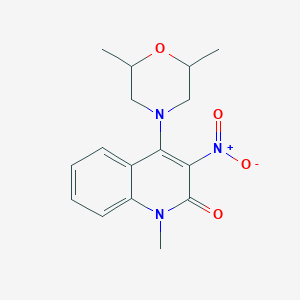

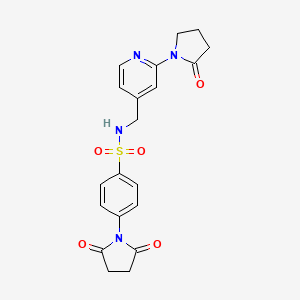

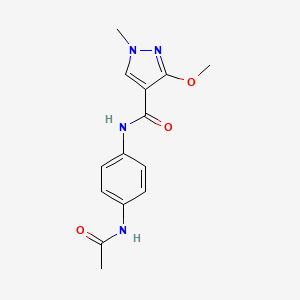

“N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide” is a research compound with the molecular formula C18H20N4O3S and a molecular weight of 372.44 . It’s not intended for human or veterinary use.

Synthesis Analysis

A method was investigated for the synthesis of different quinoxalines by the reaction of o-phenylene diamine and 2-bromoacetophenones. This procedure was carried out in ethanol under catalyst-free conditions. Several sulfonamides were synthesized from 2-(4-methoxyphenyl)-quinoxaline in two steps .Molecular Structure Analysis

The molecular structure of “N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide” consists of a quinoxaline core with a benzenesulfonamide group attached .Aplicaciones Científicas De Investigación

a. Alpha-Glucosidase Inhibition:

- Compounds derived from quinoxalin-2(1H)-ones have shown promising activity against alpha-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can be valuable in managing conditions like diabetes.

- Similarly, these compounds exhibit inhibitory effects against alpha-amylase, another enzyme involved in carbohydrate digestion . Modulating alpha-amylase activity could have implications for obesity and metabolic disorders.

Materials Chemistry

The unique structure of N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide makes it relevant in materials science:

a. Heterogeneous Catalysis:- Heterogeneous catalytic reactions involving quinoxalin-2(1H)-ones provide an atomically economical, environmentally friendly, and sustainable approach for functionalizing these compounds . Researchers have explored various heterogeneous catalysts, including graphitic phase carbon nitride, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), ion exchange resins, piezoelectric materials, and microspheres .

- These reactions enable direct C–H functionalization, leading to the construction of C-B/Si/P/R F /X/Se bonds .

- Future developments may focus on asymmetric synthesis and the enrichment of heterogeneous catalysts using metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials .

Green Chemistry and Sustainability

Propiedades

IUPAC Name |

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-25-13-7-12-19-17-18(21-16-11-6-5-10-15(16)20-17)22-26(23,24)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPBDSVNOFOYCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2554454.png)

![1-[2-(2-fluorophenoxy)acetyl]-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2554459.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2554470.png)

![7-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2554471.png)

![6-chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-oxo-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2554472.png)